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Compound of Interest |

Compound Name: Scandium sulfide
CAS No.: 12166-29-9
Cat. No.: B085120
Get Quote

This technical support center provides troubleshooting guidance and frequently asked
questions (FAQs) for researchers, scientists, and drug development professionals engaged in
the computational modeling of defect formation in Scandium Sulfide (Sc2Ss). The information
IS presented in a question-and-answer format to directly address specific issues encountered
during experimental simulations.

Frequently Asked Questions (FAQs)

Q1: What is the crystal structure of Scandium Sulfide (Sc2Ss) that should be used as the
starting point for defect calculations?

Al: Scandium(lll) sulfide (Sc2Ss) possesses an orthorhombic crystal structure with the space
group Fddd.[1][2] The structure is related to the sodium chloride (NaCl) crystal structure, where
the sulfur anions form a cubic close-packed array, and the scandium cations occupy two-thirds
of the octahedral interstices, leading to ordered vacancies.[1][2] It is crucial to start with an
accurately optimized bulk crystal structure before introducing any defects.
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Q2: What are the common types of point defects that can be modeled in Scandium Sulfide?

A2: The primary intrinsic point defects to consider in Sc2Ss are:

e Vacancies: Scandium vacancy (VSc) and Sulfur vacancy (VS).

« Interstitials: Scandium interstitial (Sci) and Sulfur interstitial (Si).

e Antisites: Scandium at a Sulfur site (ScS) and Sulfur at a Scandium site (SSc).

Additionally, extrinsic defects (impurities or dopants) can be modeled by substituting host
atoms or placing them at interstitial sites.

Q3: How is the formation energy of a point defect calculated using Density Functional Theory
(DFT)?

A3: The formation energy (Ef) of a defect X in a charge state q is calculated using the following
formula:

Ef[Xq] = Etot[Xq] - Etot[bulk] - Zniyi + q(EVBM + EF) + Ecorr

Where:

Etot[X(q] is the total energy of the supercell containing the defect.

o Etot[bulk] is the total energy of the perfect bulk supercell.

¢ niis the number of atoms of element i added to (positive) or removed from (negative) the
supercell to create the defect.

 uiis the chemical potential of element i.

e (is the charge of the defect.

e EVBM is the valence band maximum of the bulk material.

o EF is the Fermi level, treated as a variable.

e Ecorr is a correction term for finite-size effects in charged supercells.[3][4]
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Troubleshooting Guides

Issue 1: Convergence Difficulties in Self-Consistent
Field (SCF) Cycles

Q: My DFT calculation for a Scandium Sulfide supercell with a defect is not converging. What

steps can | take to resolve this?

A: SCF convergence issues are common in DFT calculations, especially for systems with
defects or transition metals. Here is a step-by-step troubleshooting guide:

Check the Initial Geometry: Ensure your initial atomic positions are reasonable. A poor
starting geometry can make SCF convergence difficult.[5]

o Adjust Smearing Parameters: For metallic or near-metallic systems, Methfessel-Paxton
smearing is often effective. For semiconductors, Gaussian smearing is a good choice.
Ensure the smearing width (SIGMA) is appropriate; a value around 0.05 eV is a reasonable
starting point for many systems.

e Mixing Algorithm and Parameters: The default mixing algorithm may not always be optimal.
In VASP, you can try switching the mixing algorithm (e.g., ALGO = Normal or ALGO = Fast).
Reducing the mixing parameter AMIX (e.g., to 0.2 or lower) can help in challenging cases.

e Increase Maximum SCF Cycles: The default number of SCF cycles (e.g., NELM in VASP)
might be insufficient. Increase it to a larger value (e.g., 200) to allow more iterations for
convergence.[5]

» Restart from a Previous Calculation: If the calculation stops before converging, you can often
restart it from the saved WAVECAR and CHGCAR files.

Issue 2: Geometry Optimization Fails to Converge

Q: The ionic relaxation for my Scandium Sulfide defect structure is not reaching the force
convergence criteria. What should | do?

A: If the geometry optimization is problematic, consider the following:
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o Check the Optimization Algorithm: The choice of optimization algorithm can significantly
impact convergence. In VASP, the conjugate gradient (IBRION = 2) is often a robust choice.
If oscillations occur, you might try a damped molecular dynamics approach (IBRION = 3) with
a smaller POTIM value.

e Reduce the Time Step (POTIM): A large time step can cause atoms to move too far in one
step, leading to oscillations. Reduce POTIM (e.g., to 0.1) to take smaller steps.

o Tighten SCF Convergence: The forces on the atoms are calculated from the converged
electronic wavefunction. If the SCF convergence is not tight enough, the forces can be
inaccurate. Decrease the electronic convergence criterion (EDIFF in VASP) to a smaller
value (e.g., 1E-6 or 1E-7).[5]

e Perturb the Structure: Sometimes, starting from a perfectly symmetric but unstable
configuration can hinder convergence. Slightly displacing a key atom can break the
symmetry and allow the structure to relax to its true minimum.[6]

Issue 3: Inaccurate Band Gap or Defect State Positions

Q: The calculated band gap of bulk Sc2Ss is much smaller than the experimental value, and the
defect levels appear at incorrect positions. How can this be addressed?

A: The underestimation of the band gap is a well-known limitation of standard DFT functionals
like PBE. To obtain more accurate electronic properties:

e Use Hybrid Functionals: Hybrid functionals, such as HSE06, mix a portion of exact Hartree-
Fock exchange with the DFT exchange-correlation functional. This often leads to more
accurate band gaps and defect level positions. For the analogous system of ScN, the HSE06
functional has been shown to provide results in good agreement with experiments.[7]

e Apply a Hubbard U Correction (DFT+U): For transition metals like Scandium, the on-site
Coulomb interaction of the d-electrons may not be well-described by standard DFT. The
DFT+U method can improve the description of these localized electrons. The choice of the U
value is crucial and should be carefully tested or taken from literature. While specific values
for Sc2Ss are not readily available, a self-consistent linear response approach can be used to
determine the appropriate U parameter.[8]
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o GW Approximation: For highly accurate band structure calculations, the GW approximation
can be employed, though it is computationally much more expensive.

Experimental Protocols

Protocol: Calculating the Formation Energy of a Sulfur
Vacancy in Sc2Ss3

This protocol outlines the key steps for calculating the formation energy of a neutral sulfur
vacancy (VS) using VASP.

o Step 1: Bulk Sc2Ss Calculation
o Obtain the primitive unit cell of orthorhombic Sc2Ss.

o Create a supercell of sufficient size (e.g., 2x2x2 or larger) to minimize defect-defect
interactions.

o Perform a full geometry optimization (ions, cell shape, and volume) of the bulk supercell
until forces are below a stringent criterion (e.g., 0.01 eV/A).

o Perform a static SCF calculation on the optimized bulk structure to obtain the total energy
(Etot[bulk]).

o Step 2: Defect Supercell Calculation

o

Create a copy of the optimized bulk supercell coordinates.

[¢]

Remove one sulfur atom to create the sulfur vacancy.

[e]

Perform an ionic relaxation of the defect supercell (keeping the cell volume and shape
fixed) until forces converge.

o

Perform a static SCF calculation on the relaxed defect structure to obtain the total energy
(Etot[VS0]).

o Step 3: Chemical Potential Calculation
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o The chemical potential of sulfur (uS) is typically calculated from the total energy of a stable

sulfur phase (e.g., 0-Sie) or the energy of an Sz molecule in a large box. The choice

depends on the experimental conditions being modeled (S-rich or S-poor).

e Step 4: Formation Energy Calculation

o Use the formula: Ef[VS0] = Etot[VSO0] - Etot[bulk] + uS.

Quantitative Data

The following table presents calculated formation energies for native point defects in Scandium

Nitride (ScN), which can serve as an analogous system to estimate the expected range of

values for Scandium Sulfide. These values were calculated using the HSEO6 hybrid

functional.[7] It is important to note that the actual formation energies in Sc2Ss will differ.

Defect in ScN

Formation Energy (eV)

under N-rich conditions

Formation Energy (eV)
under Sc-rich conditions

VSc 3.5 55

VN 2.0 0.0

Sci 7.0 3.0

Ni 45 8.5

ScN 6.0 8.0

NSc 4.0 2.0
Visualizations
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Workflow for Defect Formation Energy Calculation
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Caption: Workflow for calculating defect formation energy.
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Troubleshooting SCF Convergence Issues
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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